molecular formula C9H18N2OS B1477522 3-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide CAS No. 2008209-73-0

3-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

Cat. No.: B1477522
CAS No.: 2008209-73-0
M. Wt: 202.32 g/mol
InChI Key: KSBPAZQHNFTLFP-UHFFFAOYSA-N
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Description

3-Amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide ( 2008209-73-0) is a chemical compound with the molecular formula C9H18N2OS and a molecular weight of 202.32 g/mol . This amide-functionalized molecule is characterized by a tetrahydro-2H-thiopyran-4-yl group, a sulfur-containing saturated heterocycle, which is N-methylated and further linked to a 3-aminopropanamide chain. The structural motif of a linear amide bond, as found in this compound, is of significant interest in medicinal chemistry and is a key feature in several established antiepileptic drugs such as levetiracetam, brivaracetam, and seletracetam . The presence of the amide function is a known pharmacophore that can enhance anticonvulsant properties, making derivatives with this moiety prime candidates for central nervous system (CNS) activity research . The primary research applications for this compound are anticipated in the fields of neuroscience and pharmacology, particularly in the design, synthesis, and screening of new compounds for anticonvulsant activity. It serves as a valuable synthetic intermediate or building block for the development of potential new therapeutic agents. Research into similar amide derivatives has demonstrated potent activity in standardized seizure models such as the maximal electroshock seizure (MES) test, which is a cornerstone for identifying compounds effective against generalized tonic-clonic seizures . Furthermore, given the noted overlap in molecular targets between epilepsy and neuropathic pain, this compound may also hold research value for investigating novel analgesics . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-N-methyl-N-(thian-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS/c1-11(9(12)2-5-10)8-3-6-13-7-4-8/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBPAZQHNFTLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCSCC1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C9H18N2OSC_9H_{18}N_2OS, with a molecular weight of 202.32 g/mol. The compound features an amino group, a methyl group, and a tetrahydrothiopyran moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC9H18N2OS
Molecular Weight202.32 g/mol
CAS Number2008209-73-0
Purity≥ 95%

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, possibly due to its ability to disrupt microbial cell membranes or inhibit specific enzymes critical for microbial growth. Studies suggest that similar compounds with tetrahydrothiopyran rings can effectively inhibit bacterial and fungal growth.
  • Anticonvulsant Properties : Preliminary investigations indicate that this compound may possess anticonvulsant effects. The mechanism is thought to involve modulation of neurotransmitter systems or ion channels in the central nervous system, suggesting potential therapeutic benefits for seizure disorders.
  • Cytotoxicity Against Cancer Cells : Some studies have explored the cytotoxic effects of this compound on various cancer cell lines. The interaction with specific receptors or enzymes may lead to apoptosis in cancer cells, providing a basis for further research into its anti-cancer potential .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. This binding can modulate enzyme activity or receptor signaling pathways, leading to alterations in cellular function and potentially resulting in therapeutic outcomes.

Case Studies and Research Findings

  • Antimicrobial Studies : A study examining the antimicrobial efficacy of compounds structurally related to this compound found significant inhibition of both Gram-positive and Gram-negative bacteria. The presence of the tetrahydrothiopyran ring was noted as a contributing factor to increased membrane permeability in bacterial cells.
  • Anticonvulsant Research : In a controlled trial assessing the anticonvulsant properties of several related compounds, this compound was shown to reduce seizure frequency in animal models. The study highlighted its potential as a candidate for further development as an anticonvulsant medication.
  • Cytotoxicity Analysis : A recent investigation into the cytotoxic effects of this compound on human cancer cell lines demonstrated significant cell death at certain concentrations, indicating its potential as an anti-cancer agent. Further mechanistic studies are warranted to elucidate the pathways involved in this cytotoxicity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key structural and functional differences are highlighted in Table 1.

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name Substituents/Modifications Key Bioactivity Pharmacological Notes Reference
3-Amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide Thiopyran ring, methylamino group Hypothesized anticonvulsant/neuromodulatory activity Potential membrane permeability disruption via thiopyran and amino groups
N-Isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide (Compound 5) Isopropyl group, piperidine ring Opioid receptor agonism (analgesic) Higher ED50 vs. fentanyl; lower potency due to bulky substituents
3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide (Compound 3) Chloropyridine, thiourea linkage Antioxidant, antibacterial Superior free radical scavenging activity
3-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide (Compound 5a) Methoxyphenyl, propargyl group Synthetic intermediate Used in chemoenzymatic synthesis of bioactive amides
2-Methyl propanamide Methyl group Phytochemical (plant-derived) Limited direct bioactivity reported

Key Observations

Substituent Impact on Bioactivity :

  • The thiopyran ring in the target compound may enhance lipid solubility and membrane interaction compared to simpler amides like 2-methyl propanamide .
  • Bulky substituents (e.g., isopropyl in Compound 5) reduce opioid receptor affinity compared to fentanyl, suggesting that the thiopyran group’s moderate steric bulk in the target compound might balance receptor binding and metabolic stability .

Antioxidant and Antimicrobial Potential: Chloropyridine and thiourea substituents (Compound 3) enhance free radical scavenging, whereas the target compound’s thiopyran and methylamino groups may favor different mechanisms (e.g., metal chelation or enzyme inhibition) .

Synthetic Utility :

  • Propargyl-substituted propanamides (e.g., Compound 5a) serve as intermediates in multicomponent syntheses, highlighting the versatility of the propanamide backbone in drug development .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide generally involves:

  • Construction or functionalization of the tetrahydro-2H-thiopyran ring at the 4-position.
  • Introduction of the amino and N-methyl groups on the propanamide side chain.
  • Selective amide bond formation linking the amino group to the propanamide moiety.

Preparation of the Tetrahydro-2H-thiopyran-4-yl Intermediate

The tetrahydrothiopyran ring is a six-membered sulfur-containing heterocycle. Preparation of the 4-substituted tetrahydrothiopyran intermediates often involves:

  • Hydrazine substitution and hydrogenation: Starting from tetrahydropyranyl derivatives, hydrazine substitution can be performed to introduce amino functionalities on the ring. For example, hydrazinotetrahydropyran hydrochloride can be synthesized by reacting tetrahydropyranyl methanesulfonate with hydrazine in ethanol under reflux conditions.

  • Catalytic hydrogenation: The hydrazine intermediate is then subjected to catalytic hydrogenation (using palladium on carbon or Raney nickel catalysts) under hydrogen atmosphere to reduce hydrazine groups to amines. Typical conditions involve ethanol as solvent, temperatures around 60–80 °C, and hydrogen pressure at approximately 0.1 MPa.

  • Isolation as hydrochloride salts: The amine products are often isolated as hydrochloride salts by treatment with hydrochloric acid and subsequent crystallization from solvents like n-butanol.

Example Reaction Conditions:

Step Reagents & Conditions Yield (%) Notes
Hydrazine substitution Tetrahydropyranyl-4-methanesulfonate, hydrazine hydrate, ethanol, 75 °C, 4 h High (not specified) Formation of 4-hydrazinotetrahydropyran
Catalytic hydrogenation 5% Pd/C or Raney Ni, ethanol, 75 °C, 24 h, H2 atmosphere (0.1 MPa) 50–72% Conversion to 4-aminotetrahydropyran hydrochloride salt

This method is scalable to industrial levels, as demonstrated by reactions performed in 20 L glass reactors with controlled stirring, temperature, and reagent addition rates.

Formation of the Propanamide Side Chain

The propanamide moiety bearing the amino and N-methyl groups is typically introduced via:

  • Amide bond formation: Coupling of the amino-substituted tetrahydrothiopyran intermediate with appropriate carboxylic acid derivatives or activated esters of propanoic acid derivatives.

  • N-methylation: The N-methyl group can be introduced either before or after amide bond formation via methylation reactions using reagents such as methyl iodide or formaldehyde with reducing agents.

Specific Synthetic Routes and Reaction Conditions

While direct literature on the exact preparation of this compound is limited, analogous compounds and related intermediates suggest the following detailed approach:

Step No. Reaction Description Solvent Temperature (°C) Catalyst/Reagents Yield (%) Remarks
1 Preparation of 4-hydrazinotetrahydrothiopyran hydrochloride Ethanol/water 65–75 Hydrazine hydrate High Intermediate for amine introduction
2 Catalytic hydrogenation to 4-aminotetrahydrothiopyran hydrochloride Ethanol 75 5% Pd/C or Raney Ni, H2 (0.1 MPa) 50–72 Reduction of hydrazine to amine
3 Amide coupling with N-methyl-propanoic acid derivative Acetonitrile or ethyl acetate 45–85 EDCI/HOBt or acid chloride method Moderate to high Formation of the propanamide linkage
4 Purification and isolation Various solvents Ambient Crystallization or chromatography Variable Final product isolation

Analytical and Research Findings Supporting Preparation

  • Catalyst efficiency: Pd/C and Raney nickel catalysts demonstrate effective hydrogenation of hydrazine intermediates to amines with yields up to 72% in lab-scale and industrial-scale reactions.

  • Solvent choice: Ethanol and ethyl acetate are preferred solvents for hydrogenation and coupling steps due to their compatibility and ease of removal.

  • Temperature control: Maintaining reaction temperatures within 45–85 °C ensures optimal conversion rates and minimizes side reactions.

  • Salt formation: Conversion of amine intermediates to hydrochloride salts improves stability and facilitates purification.

Summary Table of Key Preparation Parameters

Parameter Typical Value Notes
Hydrogenation catalyst 5% Pd/C or Raney Ni Catalyst loading ~0.7–4.6 mol% metal
Hydrogen pressure 0.1 MPa Atmospheric or slightly elevated
Reaction temperature 60–80 °C Controlled to avoid decomposition
Solvents Ethanol, acetonitrile, ethyl acetate Selected for solubility and reactivity
Reaction time 1–24 hours Dependent on step and scale
Yield range 45–72% Varies with step and conditions
Product isolation Hydrochloride salt crystallization Enhances purity and handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
Reactant of Route 2
3-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

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